molecular formula C19H23NO2S B13794446 Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl- CAS No. 7272-01-7

Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl-

Cat. No.: B13794446
CAS No.: 7272-01-7
M. Wt: 329.5 g/mol
InChI Key: FBPBGTCESMMDQL-UHFFFAOYSA-N
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Description

Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl- is a complex organic compound characterized by its unique structure, which includes a dibenzo[a,d]cycloheptene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl- typically involves multiple steps. One common method starts with the preparation of the dibenzo[a,d]cycloheptene core, followed by the introduction of the sulfonyl group and the ethylamine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)acetamide
  • 10,11-Dihydro-2,3-dimethoxy-5H-dibenzo(a,d)cyclohepten-5-one
  • 5-Ethyl-10,11-dihydro-5H-dibenzo(a,d)cycloheptene

Uniqueness

Ethylamine, 2-((10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)sulfonyl)-N,N-dimethyl- is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

7272-01-7

Molecular Formula

C19H23NO2S

Molecular Weight

329.5 g/mol

IUPAC Name

N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylsulfonyl)ethanamine

InChI

InChI=1S/C19H23NO2S/c1-20(2)13-14-23(21,22)19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3

InChI Key

FBPBGTCESMMDQL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCS(=O)(=O)C1C2=CC=CC=C2CCC3=CC=CC=C13

Origin of Product

United States

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